molecular formula C4H7N2O2+ B12601274 N-(2-Aminoethylidyne)(carboxy)methanaminium CAS No. 651327-18-3

N-(2-Aminoethylidyne)(carboxy)methanaminium

Cat. No.: B12601274
CAS No.: 651327-18-3
M. Wt: 115.11 g/mol
InChI Key: UQEMLNUFVVBEMK-UHFFFAOYSA-O
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Description

N-(2-Aminoethylidyne)(carboxy)methanaminium is a compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethylidyne)(carboxy)methanaminium typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. One common method involves the use of sodium hydride as a base to facilitate the reaction between secondary amides/amines and carboxylic acid derivatives . This reaction can be conducted in a vial without the need for strictly anhydrous reagents or an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethylidyne)(carboxy)methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-(2-Aminoethylidyne)(carboxy)methanaminium involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and reduced oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethylidyne)(carboxy)methanaminium is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

CAS No.

651327-18-3

Molecular Formula

C4H7N2O2+

Molecular Weight

115.11 g/mol

IUPAC Name

2-amino-N-(carboxymethyl)acetonitrilium

InChI

InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h1,3,5H2/p+1

InChI Key

UQEMLNUFVVBEMK-UHFFFAOYSA-O

Canonical SMILES

C(C#[N+]CC(=O)O)N

Origin of Product

United States

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